3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole
Overview
Description
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of bromine and chlorine substituents on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method is as follows:
Bromination: The starting material, 1-methyl-1H-pyrazole, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole oxides.
Reduction Products: Reduction can yield dehalogenated pyrazoles.
Scientific Research Applications
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-(chloromethyl)-1-methyl-1H-pyrazole:
3-chloro-4-(bromomethyl)-1-methyl-1H-pyrazole: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
Uniqueness
3-bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which provide a versatile platform for various chemical modifications and applications
Biological Activity
3-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which are critical for its reactivity and biological interactions. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant activity. For instance, derivatives of pyrazoles have been reported to demonstrate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 25 µg/mL depending on the specific derivative and structural modifications made to the pyrazole core .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound ID | MIC (µg/mL) | Target Organism |
---|---|---|
7f | 6.25 | M. tuberculosis |
7g | 12.5 | M. tuberculosis |
4b | 40 | E. coli |
4c | 20 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent cytotoxicity . The mechanism often involves the activation of caspases, which are crucial for the apoptotic pathway.
Table 2: Cytotoxicity of Pyrazole Compounds
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | MCF7 | 39.70 |
Compound 2 | MDA-MB-231 | <10 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The halogen substituents (bromine and chlorine) enhance reactivity, allowing for interactions with nucleophiles in biological systems. These interactions may lead to the formation of reactive intermediates that can disrupt cellular functions.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that pyrazoles can inhibit key metabolic enzymes involved in cancer progression and microbial resistance .
- Induction of Apoptosis: The activation of caspases is a notable pathway through which these compounds exert their anticancer effects .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in treating infections and cancer:
- Antimycobacterial Study : A series of biarylpyrazole imidazole derivatives were synthesized and tested against M. tuberculosis, revealing that structural modifications significantly affect their MIC values and binding affinities to target enzymes like CYP121A1 .
- Cytotoxicity Assessment : Research on derivatives demonstrated potent antiproliferative effects against breast cancer cell lines, indicating that specific substitutions on the pyrazole ring can enhance anticancer activity .
Properties
IUPAC Name |
3-bromo-4-(chloromethyl)-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-3-4(2-7)5(6)8-9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMDGNXBKSYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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